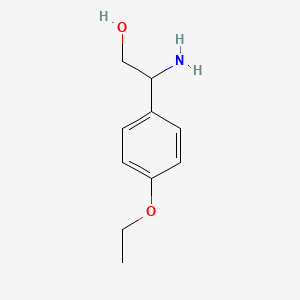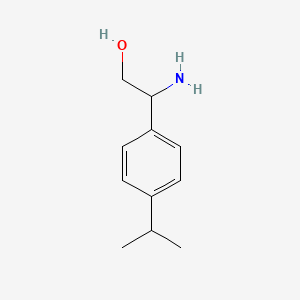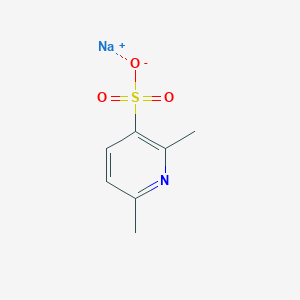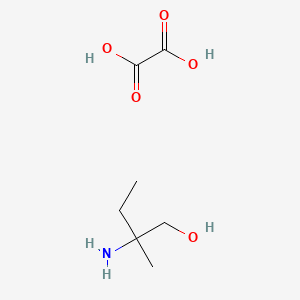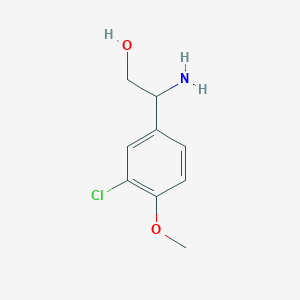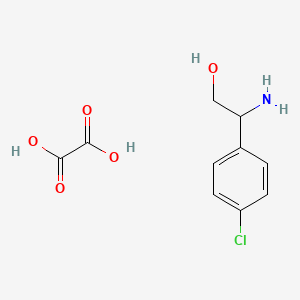![molecular formula C16H17NO3 B1286379 benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate CAS No. 29655-46-7](/img/structure/B1286379.png)
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
Übersicht
Beschreibung
Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate is a compound that has been explored in various research contexts, particularly in the synthesis of pharmaceutical intermediates and prodrugs. The compound features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyphenyl ethyl group. This structure is of interest due to its potential biological activity and its role in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of related carbamate compounds often involves multi-step processes that can include key steps such as iodolactamization, as seen in the enantioselective synthesis of a related benzyl carbamate used as an intermediate for CCR2 antagonists . Another approach involves the synthesis of carbamate prodrugs based on active benzoxazolones and oxazolidinones, which can be obtained through a two-step process involving condensation reactions . These methods highlight the versatility and complexity of synthesizing carbamate derivatives.
Molecular Structure Analysis
The molecular structure of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate and related compounds can be characterized using techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. For instance, the crystal structure of 2-(4-hydroxyphenyl)ethyl substituted benzimidazole bromide salts has been determined, providing insights into the molecular conformation and potential interactions of similar compounds .
Chemical Reactions Analysis
Carbamate compounds can undergo various chemical reactions, including cyclization and hydrolysis. For example, the cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]carbamate to N-hydroxyphthalimide has been studied, revealing a highly efficient intramolecular nucleophilic reaction . Additionally, the cleavage of related carbamates in different buffer solutions has been investigated, showing the influence of buffer composition on reaction kinetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate derivatives can be influenced by their molecular structure. For example, the presence of hydroxy groups can affect the binding affinities for biological receptors, as seen in the study of benzo[a]carbazole derivatives . Furthermore, the substitution pattern on the benzimidazole ring can significantly impact the inhibitory properties against enzymes such as acetylcholinesterase and carbonic anhydrase .
Wissenschaftliche Forschungsanwendungen
Catalysis
The research on gold(I)-catalyzed intramolecular hydrofunctionalization of allenes, including compounds similar to benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate, has demonstrated the effective formation of heterocycles. These reactions exhibit high exo-selectivity and can be applied in synthesizing complex organic compounds with high yield, showcasing the potential of such compounds in organic synthesis and catalysis (Zhang et al., 2006).
Enzyme Inhibition
Compounds structurally related to benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate have been studied for their inhibitory activity on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurodegenerative diseases. A set of silicon-based carbamate derivatives demonstrated significant inhibition potential, suggesting their applicability in designing drugs for diseases like Alzheimer's (Bąk et al., 2019).
Antibacterial Agents
The antibacterial activity of (3-benzyl-5-hydroxyphenyl)carbamates against Gram-positive bacteria, including drug-resistant strains, has been confirmed. These compounds have shown potent inhibitory activity, indicating their potential use as new antibacterial agents (Liang et al., 2020).
Material Science
In material science, the synthesis and characterization of photoreactive polystyrene containing derivatives of benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate have been explored. These materials exhibit promising dielectric properties and photo-reactivity, making them suitable for applications in organic electronics, including organic field-effect transistors (OFETs) (Kim et al., 2008).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15-8-6-13(7-9-15)10-11-17-16(19)20-12-14-4-2-1-3-5-14/h1-9,18H,10-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMODWJQJBRHYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555935 | |
| Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
CAS RN |
29655-46-7 | |
| Record name | Benzyl [2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

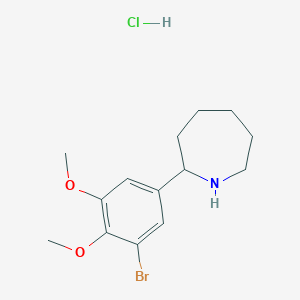
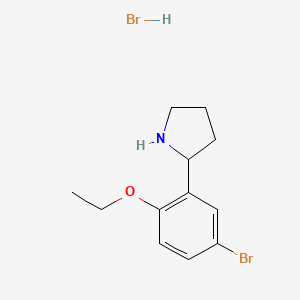
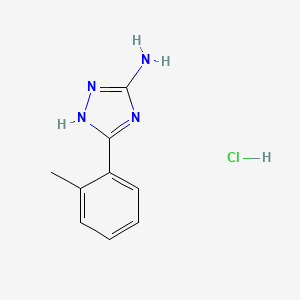
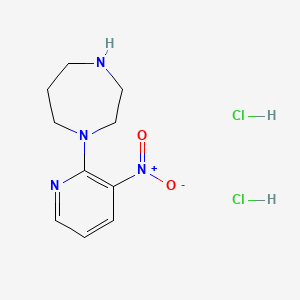
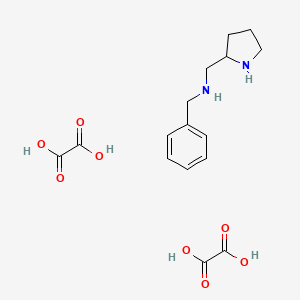
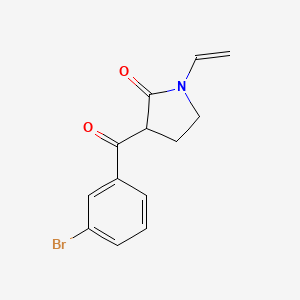
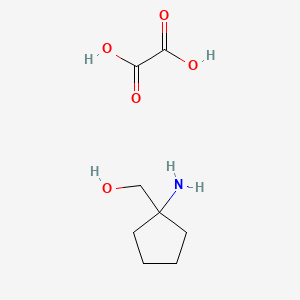
![2-Amino-2-[4-(2-phenylethoxy)phenyl]ethanol oxalate](/img/structure/B1286313.png)
